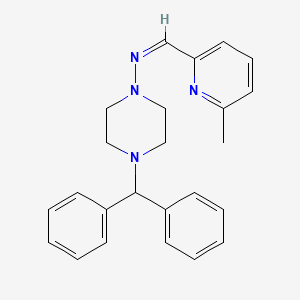
Ropazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ropazine is a compound belonging to the class of triazine herbicides. It is primarily used in agricultural settings to control broadleaf weeds and grasses. Triazine herbicides, including this compound, are known for their effectiveness in pre- and post-emergence weed control, making them valuable tools in crop management.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ropazine typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The process begins with the chlorination of cyanuric acid to form cyanuric chloride. This intermediate is then reacted with amines such as ethylamine or isopropylamine to produce this compound. The reaction is usually carried out in an organic solvent like acetone or acetonitrile, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified through crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
Ropazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often less active than the parent compound.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms of this compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxidized metabolites. These products can have different levels of herbicidal activity compared to the parent compound.
科学研究应用
Ropazine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of triazine herbicides’ reactivity and environmental fate.
Biology: Research on this compound’s effects on plant physiology and its mechanism of action in inhibiting photosynthesis.
Medicine: Investigations into the potential endocrine-disrupting effects of this compound and its metabolites.
Industry: Development of new formulations and delivery systems for more effective and environmentally friendly herbicides.
作用机制
Ropazine exerts its herbicidal effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, binding to the D1 protein and blocking the electron transport chain. This disruption prevents the conversion of light energy into chemical energy, ultimately leading to the death of the plant. The molecular pathways involved include the inhibition of electron flow and the generation of reactive oxygen species, which cause cellular damage.
相似化合物的比较
Similar Compounds
- Atrazine
- Simazine
- Propazine
Comparison
This compound shares structural similarities with other triazine herbicides like atrazine, simazine, and pthis compound. it is unique in its specific binding affinity to the D1 protein in the photosystem II complex, which can result in different levels of herbicidal activity and environmental persistence. Additionally, this compound’s metabolic pathways and degradation products may vary, influencing its overall impact on the environment and non-target organisms.
属性
分子式 |
C24H26N4 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-(6-methylpyridin-2-yl)methanimine |
InChI |
InChI=1S/C24H26N4/c1-20-9-8-14-23(26-20)19-25-28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3/b25-19- |
InChI 键 |
UZDGLRYWBSKLQY-PLRJNAJWSA-N |
手性 SMILES |
CC1=NC(=CC=C1)/C=N\N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=NC(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
同义词 |
1-benzhydryl-4-(6-methyl-2-pyridylmethyleneimino)piperazine ropizine SC-13504 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


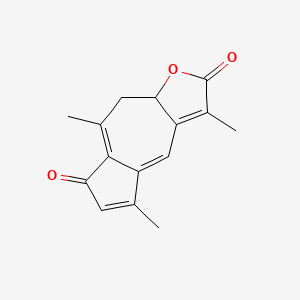
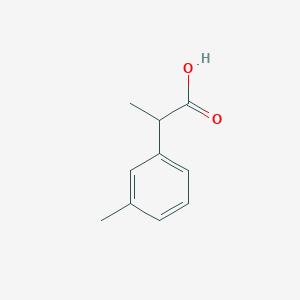
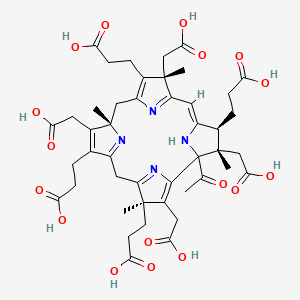
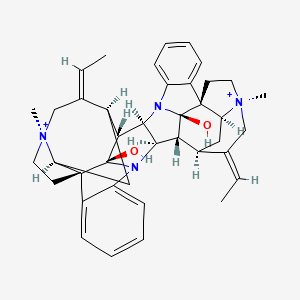
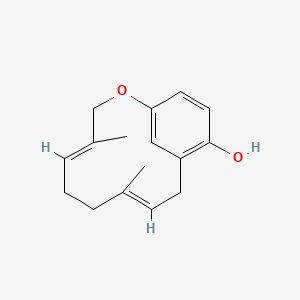

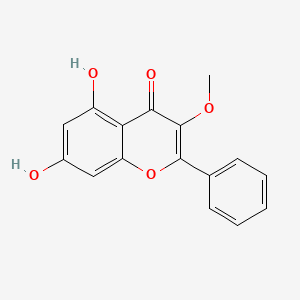
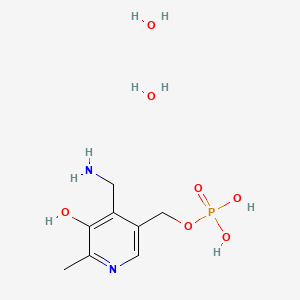
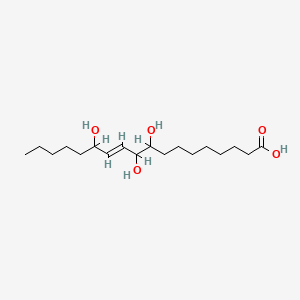
![N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B1231426.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1231428.png)
![1,7,7-trimethyl-9-oxo-N-(2-oxolanylmethyl)-8H-furo[3,2-f][1]benzopyran-2-carboxamide](/img/structure/B1231429.png)
![5-[5-Hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1231431.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
